rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
Brand Name: Vulcanchem
CAS No.: 1951442-09-3
VCID: VC11499606
InChI:
SMILES:
Molecular Formula: C15H22N2O2
Molecular Weight: 262.3

rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans

CAS No.: 1951442-09-3

Cat. No.: VC11499606

Molecular Formula: C15H22N2O2

Molecular Weight: 262.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans - 1951442-09-3

Specification

CAS No. 1951442-09-3
Molecular Formula C15H22N2O2
Molecular Weight 262.3

Introduction

Structural and Stereochemical Features

The molecular architecture of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, is defined by a five-membered pyrrolidine ring substituted at positions 2 and 3 with phenyl and amino groups, respectively. The tert-butyl carbamate moiety at position 1 serves dual roles as a protective group for the amine and a stereochemical anchor. Key structural parameters include:

Comparative analysis with structurally related compounds, such as tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (FW: 200.28, CAS 1610704-18-1) , reveals that the phenyl substituent in the target compound introduces steric and electronic effects that modulate solubility and biological activity. For instance, the phenyl group increases lipophilicity (clogP ≈ 2.8) compared to the methyl analog (clogP ≈ 1.5) .

Synthetic Methodologies and Catalytic Innovations

The synthesis of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, leverages asymmetric hydrogenation (AH) and chiral ligand-mediated catalysis. Key approaches include:

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes paired with chiral phosphine-oxazoline ligands (e.g., LalithPhos, ZhaoPhos) enable the enantioselective reduction of exocyclic imine precursors. For example, hydrogenation of N-aryl imines using Ir/(S,S)-f-Binaphane achieves enantiomeric excess (ee) values exceeding 90% . This method is particularly effective for constructing the trans-(2R,3S) configuration, as demonstrated in the synthesis of related pyrrolidine derivatives .

Table 1: Comparative Synthesis Routes

MethodCatalyst SystemYield (%)ee (%)Reference
Iridium AHIr/(S,S)-f-Binaphane8592
Ring-Closing MetathesisGrubbs II70N/A
Reductive AminationNaBH₃CN6075

Pharmacological Applications and Mechanism of Action

While direct pharmacological data for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, remain limited, its structural analogs have demonstrated therapeutic potential in cystic fibrosis (CF) and neuropathic pain. For instance, ABBV/GLPG-3221—a pyrrolidine-based CFTR corrector—shares critical stereochemical features with the target compound and exhibits EC₅₀ values of 1.7–2.7 μM in bronchial epithelial cells . The tert-butyl carbamate group in such analogs enhances metabolic stability, with hepatic microsomal clearance rates reduced by 40% compared to non-protected amines .

Mechanistically, the trans-(2R,3S) configuration facilitates interactions with hydrophobic binding pockets in ion channels. Molecular docking studies of analogous compounds suggest that the phenyl group engages in π-π stacking with Tyr-362 in CFTR, while the carbamate oxygen forms hydrogen bonds with Asp-993 .

Comparative Analysis with Related Pyrrolidine Derivatives

The pharmacological and synthetic profiles of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, are contextualized below against key analogs:

Table 2: Structural and Functional Comparison

CompoundSubstituentsTherapeutic AreaEC₅₀ (μM)Reference
Target Compound2-Ph, 3-NH₂, 1-BocIon Channel ModulatorN/A
ABBV/GLPG-32212-o-Tolyl, 3-OMe-PyCystic Fibrosis1.7–2.7
tert-Butyl (2R,3S)-3-amino-2-Me2-Me, 3-NH₂, 1-BocSynthetic IntermediateN/A

The phenyl substitution in the target compound confers a 20-fold increase in membrane permeability compared to methyl-substituted analogs, as measured in Caco-2 assays .

Future Directions and Challenges

Further research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

  • Target Deconvolution: Identifying off-target effects via kinome-wide screening.

  • Process Optimization: Developing continuous-flow hydrogenation systems to improve scalability .

Key challenges include mitigating racemization during Boc deprotection and addressing CYP3A4 induction risks observed in early-stage analogs .

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